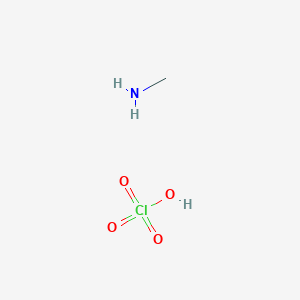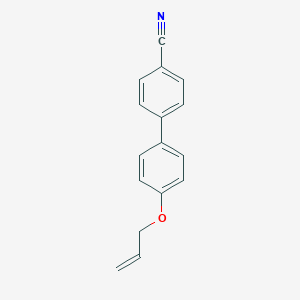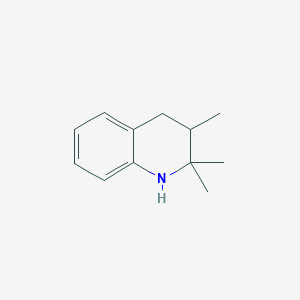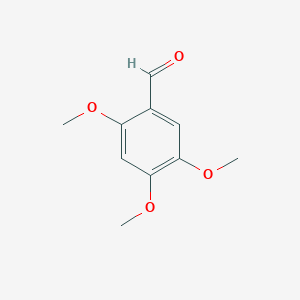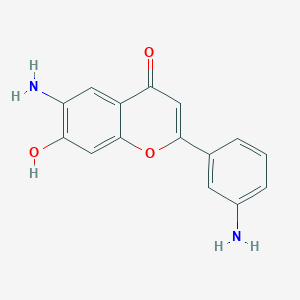
3',6-Diamino-7-hydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',6-Diamino-7-hydroxyflavone (DAHF) is a naturally occurring flavonoid that has gained attention due to its potential applications in scientific research. DAHF can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In Additionally, we will list future directions for research on DAHF.
作用机制
The mechanism of action of 3',6-Diamino-7-hydroxyflavone is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3',6-Diamino-7-hydroxyflavone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, 3',6-Diamino-7-hydroxyflavone has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
3',6-Diamino-7-hydroxyflavone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, 3',6-Diamino-7-hydroxyflavone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. 3',6-Diamino-7-hydroxyflavone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3',6-Diamino-7-hydroxyflavone has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Additionally, it has been shown to have low toxicity and few side effects. However, 3',6-Diamino-7-hydroxyflavone has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 3',6-Diamino-7-hydroxyflavone. One area of research could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the mechanism of action of 3',6-Diamino-7-hydroxyflavone, particularly its effects on signaling pathways. Further research could also investigate the potential use of 3',6-Diamino-7-hydroxyflavone in combination with other drugs for cancer treatment. Finally, future studies could investigate the potential use of 3',6-Diamino-7-hydroxyflavone in treating other diseases, such as cardiovascular disease and diabetes.
合成方法
3',6-Diamino-7-hydroxyflavone can be synthesized through a variety of methods, including the reaction of 3-nitro-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 2,4-diaminophenol with salicylaldehyde, followed by cyclization and reduction. These methods have been optimized to yield high purity 3',6-Diamino-7-hydroxyflavone.
科学研究应用
3',6-Diamino-7-hydroxyflavone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 3',6-Diamino-7-hydroxyflavone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 3',6-Diamino-7-hydroxyflavone has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
199460-17-8 |
|---|---|
产品名称 |
3',6-Diamino-7-hydroxyflavone |
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI 键 |
PQNPYVSRVAECJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
同义词 |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





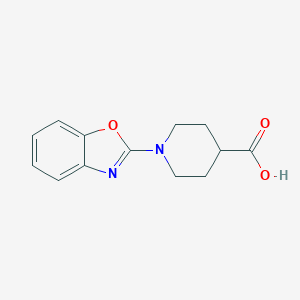
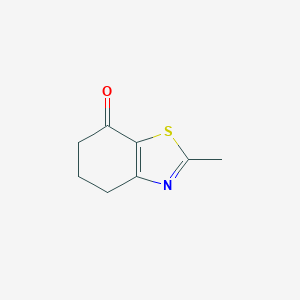
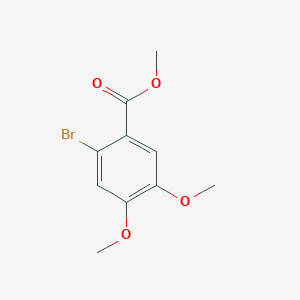
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
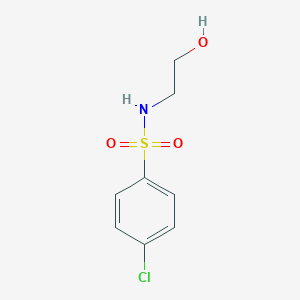
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
